(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide
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Description
Synthesis Analysis
The synthesis of related compounds, such as thieno[3,2-c]pyran, involves excited state intramolecular proton transfer (ESIPT) based functionalization . The binding phenomenon of the chemosensor and Zn2+ ions was investigated using Fourier transform infrared spectroscopy (FTIR), NMR, and Job plot studies .Molecular Structure Analysis
The structure of the related compound, thieno[3,2-c]pyran, was confirmed using single X-ray crystallography .Chemical Reactions Analysis
Zn2+ ions interact with thieno[3,2-c]pyran to afford a complex, which enhances the weak emissive properties of the chemosensor up to λem 484 nm via geometrical alteration and termination of the keto to enol oscillation .Mechanism of Action
Future Directions
The future directions for research on this compound could involve further exploration of its properties and potential applications. For example, the related compound, thieno[3,2-c]pyran, has been used in the design of a fluorescent turn-on chemosensor for the selective recognition of Zn2+ ions . Similar applications could be explored for “(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide”.
properties
IUPAC Name |
(E)-N-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-16(2)7-3-4-13(17)15-10-12-14-11(5-8-18-12)6-9-19-14/h3-4,6,9,12H,5,7-8,10H2,1-2H3,(H,15,17)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRUWILJRMTICH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1C2=C(CCO1)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1C2=C(CCO1)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide |
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